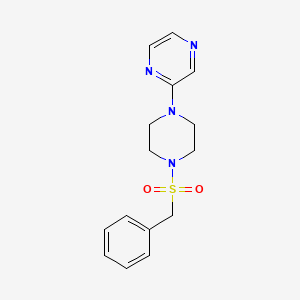

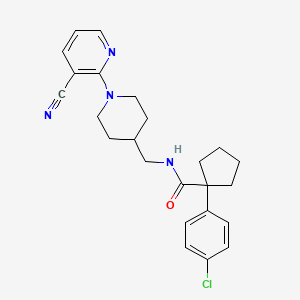

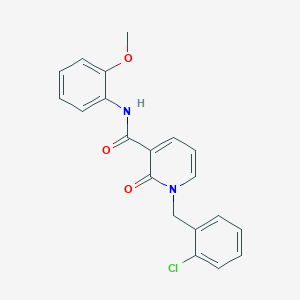

2-(4-(ベンジルスルホニル)ピペラジン-1-イル)ピラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

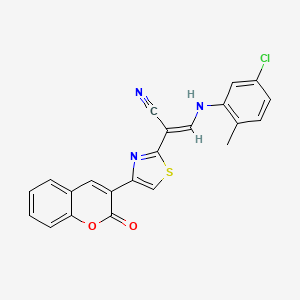

The compound 2-(4-(Benzylsulfonyl)piperazin-1-yl)pyrazine is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms opposite each other. It is structurally related to the compounds discussed in the provided papers, which focus on the synthesis and biological activity of various pyrazine derivatives, particularly in the context of anti-tubercular agents and antibacterial properties.

Synthesis Analysis

The synthesis of pyrazine derivatives, such as those mentioned in the papers, involves the design and creation of novel compounds with potential anti-tubercular activity. In the study by Singireddi Srinivasarao et al., a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra . The synthesis process likely involves multiple steps, including the formation of the pyrazine core, the introduction of the piperazine or homopiperazine moiety, and the attachment of the benzamide group. The precise synthetic route for 2-(4-(Benzylsulfonyl)piperazin-1-yl)pyrazine would similarly involve careful planning of the synthetic steps to introduce the benzylsulfonyl group to the piperazine-linked pyrazine core.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial for their biological activity. In the case of the compounds synthesized by Singireddi Srinivasarao et al., single crystals were developed for some derivatives, which allowed for the analysis of their molecular structure . The molecular interactions of these compounds were studied using docking studies, revealing their potential suitability for further development as anti-tubercular agents. The structure of 2-(4-(Benzylsulfonyl)piperazin-1-yl)pyrazine would also be expected to play a significant role in its chemical reactivity and potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrazine derivatives is influenced by the substituents attached to the core structure. In the context of the provided papers, the synthesized compounds were tested for their anti-tubercular activity, which implies that they may interact with specific biological targets within the Mycobacterium tuberculosis bacteria . The benzylsulfonyl group in 2-(4-(Benzylsulfonyl)piperazin-1-yl)pyrazine could affect its reactivity, potentially enhancing its ability to interact with biological targets or affecting its pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives, such as solubility, stability, and cytotoxicity, are important for their development as therapeutic agents. In the study by Singireddi Srinivasarao et al., the most active compounds were evaluated for their cytotoxicity on human embryonic kidney (HEK-293) cells, indicating that they were non-toxic to human cells . These properties are essential for determining the safety and efficacy of the compounds in a biological context. The physical and chemical properties of 2-(4-(Benzylsulfonyl)piperazin-1-yl)pyrazine would need to be characterized to assess its potential as a therapeutic agent.

科学的研究の応用

抗結核剤

“2-(4-(ベンジルスルホニル)ピペラジン-1-イル)ピラジン”と類似の構造を持つ化合物は、結核菌H37Raに対する抗結核活性を評価するために設計、合成、および評価されています . これらの化合物は、1.35〜2.18μMの範囲の50%阻害濃度(IC 50)で有意な活性を示しています .

エポキシフェノール樹脂の熱潜伏性

両親媒性ピペラジン、ピラジン、およびピリジン誘導体は、エポキシフェノール樹脂の熱潜伏性として使用されています . これらの化合物は、ビフェニル型エポキシ樹脂の室温でのポットライフを向上させます .

抗菌剤

この化合物の新しいハイブリッドは、DNAジャイレースに新しい結合モードを持つように設計されており、現在のキノロン耐性菌株に対するより強力な抗菌効果と活性を可能にします .

抗うつ様活性

新規な1-フェニル-2-(4-置換-ピペラジン-1-イル)-プロパノール誘導体は、うつ病の動物モデルにおける抗うつ様プロファイルを評価するために合成および評価されています .

抗精神病薬物質

イソチアゾールとピペラジン部分からなるハイブリッド化合物である3-(ピペラジン-1-イル)-1,2-ベンゾチアゾールとその誘導体は、ドーパミンおよびセロトニンアンタゴニストとして作用し、抗精神病薬物質として使用されます .

抗HIV-1活性

作用機序

Target of Action

It is known that piperazine derivatives, which include 2-(4-(benzylsulfonyl)piperazin-1-yl)pyrazine, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it may be involved in modulating neurotransmitter signaling pathways .

Result of Action

As a potential dopamine and serotonin antagonist, it may influence neuronal signaling and potentially have effects on mood and behavior .

特性

IUPAC Name |

2-(4-benzylsulfonylpiperazin-1-yl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-22(21,13-14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-12-16-6-7-17-15/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVCHQDTAHHEGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2515277.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2515279.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)